molecular formula C25H26FN5O2 B268078 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine

2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine

カタログ番号 B268078
分子量: 447.5 g/mol
InChIキー: WOHOKUMSHNOXND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FMT is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which has been linked to a variety of physiological and behavioral functions.

作用機序

2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine exerts its effects by selectively activating TAAR1, a receptor that is involved in the regulation of dopamine and other neurotransmitters in the brain. By modulating the activity of TAAR1, 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine can alter the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine release, the regulation of stress hormones, and the modulation of immune function. These effects are thought to underlie the potential therapeutic benefits of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine for a variety of conditions.

実験室実験の利点と制限

One advantage of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine is its selectivity for TAAR1, which allows researchers to investigate the specific effects of TAAR1 activation without the confounding effects of other neurotransmitter systems. However, one limitation of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine is its relatively short half-life, which can make it difficult to study the long-term effects of TAAR1 activation.

将来の方向性

There are several potential future directions for research on 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine. One area of interest is the development of more potent and selective TAAR1 agonists, which could have greater therapeutic potential. Another area of research is the investigation of the potential of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a treatment for other conditions, such as anxiety disorders and schizophrenia. Finally, there is interest in exploring the potential of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a tool for understanding the role of TAAR1 in various physiological and behavioral functions.

合成法

The synthesis of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine involves a multi-step process that begins with the reaction of 4-fluoroaniline with 3-methoxy-4-hydroxybenzaldehyde to form an intermediate product. This intermediate is then reacted with 1-(4-methylphenyl)-1H-tetrazole-5-thiol to form the final product, 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine.

科学的研究の応用

2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the use of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a treatment for drug addiction, with studies showing that it can reduce drug-seeking behavior in animal models. Other studies have investigated the potential of 2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as an antidepressant, with promising results in preclinical trials.

特性

製品名

2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine

分子式

C25H26FN5O2

分子量

447.5 g/mol

IUPAC名

2-(4-fluorophenyl)-N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C25H26FN5O2/c1-18-3-10-22(11-4-18)31-25(28-29-30-31)17-33-23-12-7-20(15-24(23)32-2)16-27-14-13-19-5-8-21(26)9-6-19/h3-12,15,27H,13-14,16-17H2,1-2H3

InChIキー

WOHOKUMSHNOXND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCC4=CC=C(C=C4)F)OC

正規SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCC4=CC=C(C=C4)F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。